Cas no 2228838-22-8 (2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene)

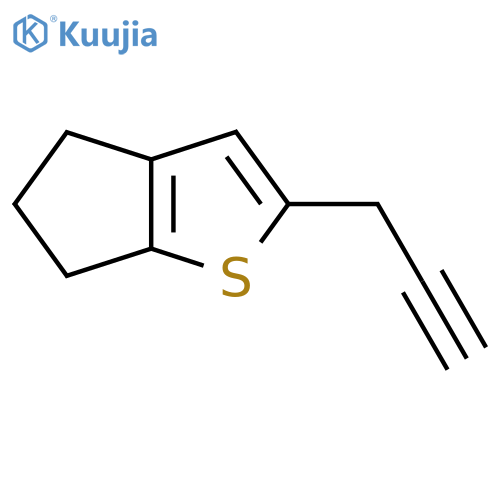

2228838-22-8 structure

商品名:2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene 化学的及び物理的性質

名前と識別子

-

- 2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene

- 2228838-22-8

- EN300-1732309

- 2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene

-

- インチ: 1S/C10H10S/c1-2-4-9-7-8-5-3-6-10(8)11-9/h1,7H,3-6H2

- InChIKey: UZQXBSXBTWUUOD-UHFFFAOYSA-N

- ほほえんだ: S1C(CC#C)=CC2=C1CCC2

計算された属性

- せいみつぶんしりょう: 162.05032149g/mol

- どういたいしつりょう: 162.05032149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1732309-0.05g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1732309-1.0g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 1g |

$1543.0 | 2023-06-04 | ||

| Enamine | EN300-1732309-5.0g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 5g |

$4475.0 | 2023-06-04 | ||

| Enamine | EN300-1732309-10.0g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 10g |

$6635.0 | 2023-06-04 | ||

| Enamine | EN300-1732309-5g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1732309-0.5g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1732309-0.1g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1732309-0.25g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1732309-2.5g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1732309-1g |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopenta[b]thiophene |

2228838-22-8 | 1g |

$1543.0 | 2023-09-20 |

2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

2228838-22-8 (2-(prop-2-yn-1-yl)-4H,5H,6H-cyclopentabthiophene) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬